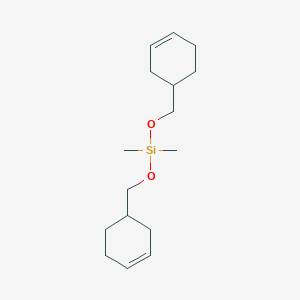
Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and two 3-cyclohexenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane typically involves the reaction of dimethylchlorosilane with 3-cyclohexenylmethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-cyclohexenylmethanol attacks the silicon atom, displacing the chlorine atom. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides (e.g., HCl) or amines (e.g., NH3) are employed under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes or aminosilanes.
Scientific Research Applications
Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane involves the interaction of its silicon atom with various nucleophiles or electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles such as oxygen, nitrogen, or halogens. This interaction can lead to the formation of new silicon-based compounds with diverse chemical properties.
Comparison with Similar Compounds
Similar Compounds
Dimethoxydimethylsilane: Similar in structure but lacks the cyclohexenyl groups.
Diethoxydimethylsilane: Contains ethoxy groups instead of methoxy groups.
Trimethoxymethylsilane: Contains three methoxy groups and one methyl group.
Uniqueness
Bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane is unique due to the presence of the 3-cyclohexenylmethoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in materials science and organic synthesis.
Properties
IUPAC Name |
bis(cyclohex-3-en-1-ylmethoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2Si/c1-19(2,17-13-15-9-5-3-6-10-15)18-14-16-11-7-4-8-12-16/h3-5,7,15-16H,6,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGJMARMEUJDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(OCC1CCC=CC1)OCC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
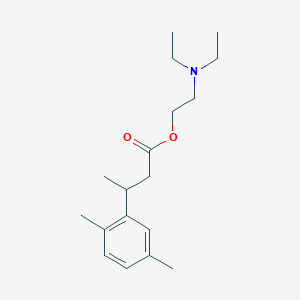
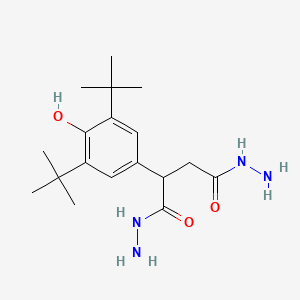
![2,2'-[Oxolane-2,5-diyldi(propane-2,2-diyl)]bis(oxolane)](/img/structure/B8042941.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B8042953.png)
![(2Z)-6-methoxy-2-[2-(4-methylphenyl)ethylidene]-1-benzothiophen-3-one](/img/structure/B8042954.png)
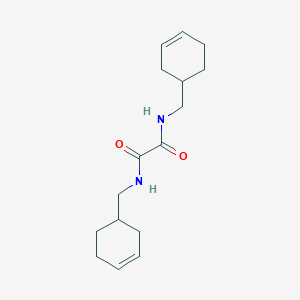
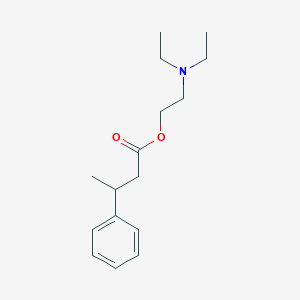
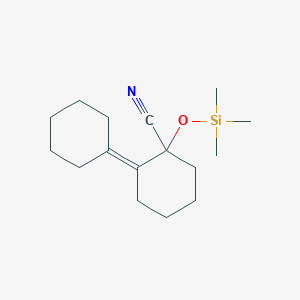
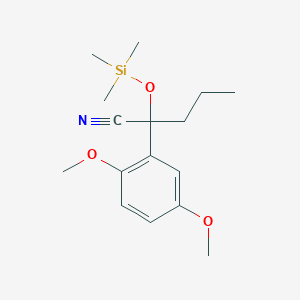
![N-[4-(azonan-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B8042989.png)
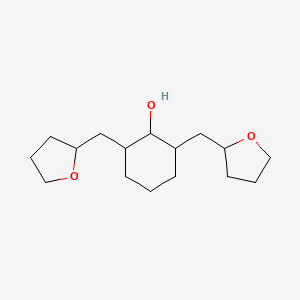


![4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine](/img/structure/B8043014.png)
